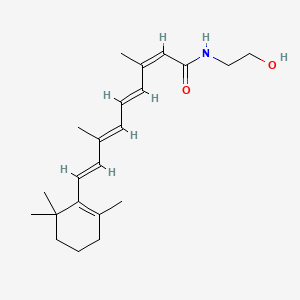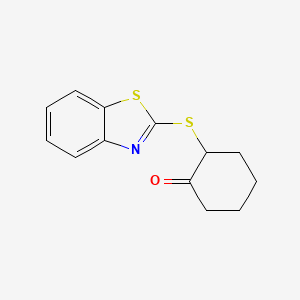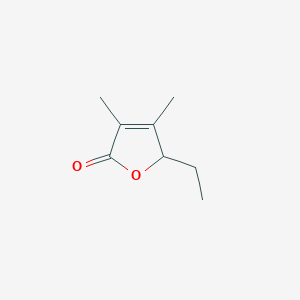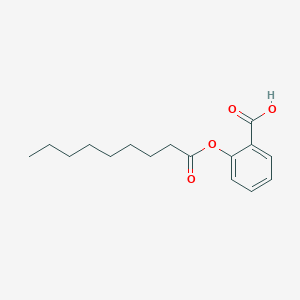![molecular formula C11H12 B14435044 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 78926-56-4](/img/structure/B14435044.png)
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of an indene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate safety and efficiency measures could be a potential approach.
化学反応の分析
Types of Reactions
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopropane derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene ring, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives.
Substitution: Formation of halogenated indene derivatives.
科学的研究の応用
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 5-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
- N’-Methyl-N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(tetrahydro-3-furanylmethyl)-1
Uniqueness
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and the presence of a methyl group at the 6a position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
CAS番号 |
78926-56-4 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC名 |
6a-methyl-1a,6-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C11H12/c1-11-6-8-4-2-3-5-9(8)10(11)7-11/h2-5,10H,6-7H2,1H3 |
InChIキー |
FUHGQYOTCPORDO-UHFFFAOYSA-N |
正規SMILES |
CC12CC1C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
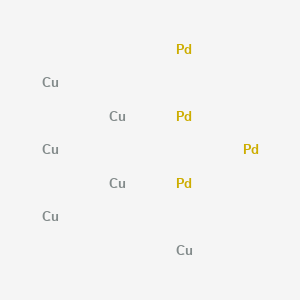
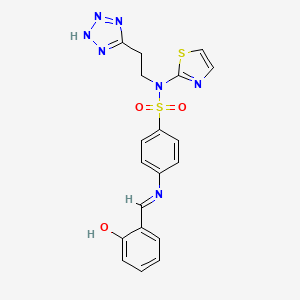
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
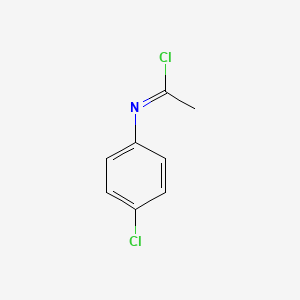
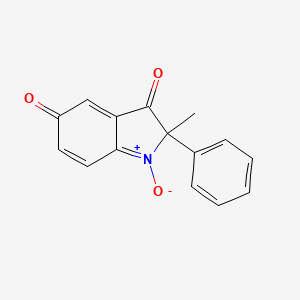
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
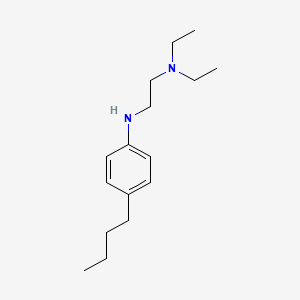
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
